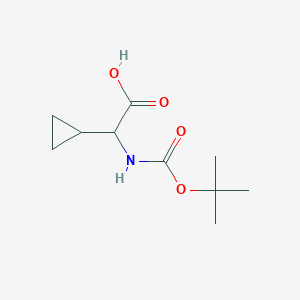

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to “2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid” involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). These protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of Boc-protected amino acid ionic liquids (Boc-AAILs) is done by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid” have been studied. For instance, the reaction of the 2-position of imidazolium ionic liquid 1 by CTPA to give phosphonium intermediate 3, formation of acyloxyphosphonium 4 from the protected amino acid anion of 1 and generation of hydrosulphide 5 .

Wissenschaftliche Forschungsanwendungen

Preparation of tert-butoxycarbonyl derivatives of amino acids

- Application Summary : Tert-butoxycarbonyl derivatives of amino acids are used in peptide synthesis . The synthesis of these derivatives involves the use of di-tert-butyl pyrocarbonate .

- Methods and Procedures : The specific methods and procedures for the synthesis of these derivatives were not detailed in the source. However, the process generally involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

Synthesis of Racemic 2-(tert-Butoxycarbonylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic Acid

- Application Summary : This compound, a derivative of β-(1,2,4-Triazol-1-yl)alanine, is synthesized from an oxazoline derivative . It’s a new derivative with potential biological activity .

- Methods and Procedures : The synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β-aminoalcohol by potassium permanganate .

- Results and Outcomes : The overall yield of the synthesis was 68% .

Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group

- Application Summary : The use of the tert-butoxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis

- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

Synthesis of Peptidic V1a Receptor Agonists

- Application Summary : Tert-butoxycarbonyl-protected amino acids are used in the synthesis of peptidic V1a receptor agonists .

- Methods and Procedures : The specific methods and procedures for the synthesis of these derivatives were not detailed in the source. However, the process generally involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

Synthesis of Photoactive Peptides

- Application Summary : Diarylethene (DAE) molecular photoswitches draw attention as building units in the preparation of diverse photoactive molecules. An interesting class of these molecules are photoactive peptides .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

Rapid, Effective Deprotection of tert-butoxycarbonyl (Boc) Amino Acids

- Application Summary : This method describes the rapid and effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid .

- Methods and Procedures : The most common method for its deprotection uses TFA and generally requires large excesses (TFA:CH2Cl2 (1:1)), reaction times ranging from 2-16 h depending on the substrate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

tert-Butyloxycarbonyl-protected Amino Acid Ionic Liquids and Their Application to Dipeptide Synthesis

- Application Summary : A series of room-temperature ionic liquids derived from commercially available tert-butoxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .

- Methods and Procedures : The synthesis involves the reaction of the amino acid with di-tert-butyl pyrocarbonate .

- Results and Outcomes : The yield of the desired product depends on the conditions of the reactions .

Eigenschaften

IUPAC Name |

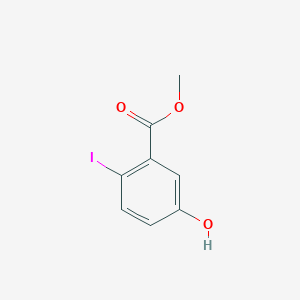

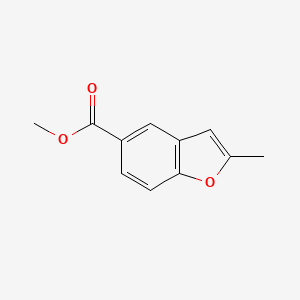

2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-7(8(12)13)6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFVJNEASAAJIDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1CC1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tert-butoxycarbonylamino)-2-cyclopropylacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1344172.png)

![6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine](/img/structure/B1344176.png)